molecular formula C23H29N3O3 B2904093 N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-03-1

N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2904093
CAS No.: 872849-03-1
M. Wt: 395.503
InChI Key: OVCIHYBRSBGLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a synthetic indole-acetamide derivative characterized by:

  • A cycloheptyl group attached via an amide bond.
  • A 2-oxoacetamide backbone linked to the indole ring.
  • A pyrrolidin-1-yl-ethyl substituent at the indole’s N1 position, featuring a ketone group.

This compound’s synthesis likely involves reacting an indole intermediate with oxalyl chloride to form an acetyl chloride derivative, followed by coupling with cycloheptylamine, as seen in analogous pathways for adamantane-substituted indoles .

Properties

IUPAC Name

N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-21(25-13-7-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-2-4-10-17/h5-6,11-12,15,17H,1-4,7-10,13-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCIHYBRSBGLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from various studies and sources.

Chemical Structure

The compound features a complex structure characterized by:

  • Cycloheptyl group : A seven-membered carbon ring.
  • Indole moiety : A bicyclic structure that contributes to its pharmacological properties.
  • Pyrrolidine derivative : This component is crucial for its biological interactions.

The molecular formula and weight are significant for understanding its properties and potential interactions.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine, including compounds similar to this compound, exhibit anticancer activity . For instance, certain derivatives have shown enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These compounds utilize mechanisms such as apoptosis induction and disruption of cellular signaling pathways to exert their effects .

The biological activity is often attributed to:

  • Interaction with Protein Targets : The compound's structure allows it to bind effectively with specific proteins involved in cancer progression.
  • Induction of Apoptosis : Many studies highlight the ability of these compounds to trigger programmed cell death in cancer cells, which is a desirable therapeutic effect .
  • Inhibition of Tumor Growth : Experimental models demonstrate that these compounds can significantly reduce tumor size and proliferation rates.

Structure–Activity Relationship (SAR)

Research into the SAR of similar compounds has revealed that modifications in the cycloheptyl and pyrrolidine groups can enhance or diminish biological activity. For example, introducing different substituents on the indole ring can lead to variations in potency against cancer cells .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineObserved EffectReference
AnticancerFaDu hypopharyngeal cellsIncreased apoptosis
CytotoxicityVarious cancer cell linesEnhanced cytotoxicity
Tumor Growth InhibitionXenograft modelsSignificant reduction

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of pyrrolidine derivatives and tested their efficacy against several tumor cell lines. The results indicated that compounds with structural similarities to N-cycloheptyl derivatives exhibited promising anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Neuroprotective Effects

Another area of research has focused on the neuroprotective potential of similar compounds. Some derivatives have been shown to inhibit cholinesterase activity, suggesting a role in treating neurodegenerative diseases such as Alzheimer's. This highlights the versatility of the compound's biological activity beyond anticancer properties .

Comparison with Similar Compounds

Substituent Variability at the Amide Nitrogen

The N-substituent on the acetamide moiety significantly impacts physicochemical properties and bioactivity:

Compound Name N-Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound Cycloheptyl ~425 (estimated) Bulky aliphatic group; enhances lipophilicity
N-o-tolylcycloadamantanecarboxamide (2) o-Tolyl 325.4 Aromatic substituent; moderate bulk
N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Cyclopropyl ~272 Smaller aliphatic ring; reduced steric hindrance
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (7) 4-Chlorophenyl ~390 Electron-withdrawing group; may enhance binding to polar targets

Key Observations :

  • Aromatic substituents (e.g., 4-chlorophenyl) may favor π-π interactions in protein binding pockets .

Indole Core Modifications

The indole scaffold is frequently modified to tune electronic or steric properties:

Compound Name Indole Substituent Functional Impact Reference
Target Compound 1-(2-Oxo-2-pyrrolidin-1-ylethyl) Introduces hydrogen-bonding capability
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5a–y) Adamantane at C2 Extreme hydrophobicity; rigid structure
N-(4-Phenoxyphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (24) Triazinoindole + thioether Enhances planar rigidity and redox activity
2-Hydroxy-2-(5-methyl-2-oxoindolin-3-ylidene)-N-phenylacetamide (15) Oxoindoline + methyl Stabilizes keto-enol tautomerism

Key Observations :

  • The pyrrolidinone group in the target compound provides a hydrogen-bond donor/acceptor site absent in adamantane or triazinoindole derivatives.
  • Adamantane substituents () drastically increase molecular rigidity and hydrophobicity, which may limit solubility compared to the target compound .

Substituents at the Indole N1 Position

The N1 side chain influences conformational flexibility and target engagement:

Compound Name N1 Substituent Impact on Bioactivity Reference
Target Compound 2-Oxo-2-pyrrolidin-1-ylethyl Polar, capable of intramolecular H-bonding
N-Isopropyl-2-((1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl)sulfonyl)acetamide Sulfonyl + pyrrolidinone Introduces sulfonyl group for enhanced electrophilicity
1-(Indol-3-yl)tryptamine (2e) Tryptamine side chain Expands π-system for aromatic stacking

Key Observations :

  • The pyrrolidinone-ethyl group in the target compound balances polarity and flexibility, contrasting with sulfonyl () or tryptamine () groups.
  • Sulfonyl derivatives () may exhibit stronger electrophilic character, altering reactivity profiles .

Implications for Drug Design

  • Cycloheptyl vs. Adamantane : Cycloheptyl may offer a balance between lipophilicity and solubility compared to adamantane’s extreme rigidity .
  • Pyrrolidinone vs.
  • N-Substituent Optimization : Smaller N-substituents (e.g., cyclopropyl) may improve pharmacokinetics, while aryl groups enhance target affinity .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., indole C3-H at δ 7.2–7.5 ppm) and carbonyl groups (δ 165–175 ppm for acetamide C=O).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ peak matching C₂₄H₂₈N₃O₃).
  • Infrared (IR) Spectroscopy : Detect key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
    Advanced Validation :
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions .
  • DFT Calculations : Compare experimental and theoretical IR/NMR spectra to validate electronic structure .

How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

  • Functional Group Variation : Synthesize analogs with modified pyrrolidine (e.g., piperidine substitution), indole substituents (e.g., halogenation), or cycloheptyl replacements.
  • Biological Assays : Test analogs against target systems (e.g., cancer cell lines, enzyme inhibition assays) to correlate substituents with activity.
  • Statistical Modeling : Use multivariate analysis to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing efficacy .

How should contradictory data on biological efficacy (e.g., anticancer vs. anti-inflammatory activity) be analyzed?

Q. Advanced Research Focus

  • Dose-Response Studies : Assess activity across concentrations (e.g., 1 nM–100 µM) to identify potency thresholds.
  • Mechanistic Profiling : Use RNA sequencing or proteomics to differentiate pathways (e.g., apoptosis vs. cytokine modulation).
  • Model Validation : Compare results across in vitro (cell lines) and in vivo (e.g., murine edema or xenograft models) systems to resolve context-dependent effects .

What methodologies are recommended for evaluating the compound’s metabolic stability and toxicity?

Q. Advanced Research Focus

  • ADME Assays :
    • Microsomal Stability : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., CYP450-mediated oxidation).
    • Plasma Protein Binding : Use ultrafiltration to assess free fraction availability.
  • Toxicity Screening :
    • Ames Test : Evaluate mutagenicity.
    • hERG Assay : Screen for cardiac liability via patch-clamp electrophysiology.
    • Acute Toxicity : OECD Guideline 423 in rodent models .

What strategies can address poor aqueous solubility during formulation development?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility.
  • Nanoparticle Encapsulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability.
  • Salt Formation : Explore hydrochloride or sodium salts if ionizable groups are present .

How can computational modeling predict the compound’s interaction with biological targets (e.g., tubulin)?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to tubulin’s colchicine site (PDB ID: 1SA0).
  • Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS).
  • Free Energy Calculations : Perform MM-PBSA/GBSA to estimate binding affinities .

What experimental approaches can elucidate the compound’s mechanism of action in anticancer activity?

Q. Advanced Research Focus

  • Cell Cycle Analysis : Flow cytometry to assess G2/M arrest (indicative of tubulin inhibition).
  • Western Blotting : Detect apoptosis markers (e.g., cleaved caspase-3) or pathway proteins (e.g., p53, Bcl-2).
  • CRISPR Screening : Identify gene knockouts that confer resistance/sensitivity .

How can researchers validate the specificity of this compound against off-target proteins?

Q. Advanced Research Focus

  • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases.
  • Proteome-Wide Studies : Employ thermal shift assays (TSA) or affinity-based pull-downs coupled with mass spectrometry .

What are the best practices for reconciling discrepancies between in vitro potency and in vivo efficacy?

Q. Advanced Research Focus

  • Pharmacokinetic (PK) Studies : Measure plasma/tissue concentrations to confirm adequate exposure.
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites.
  • Tumor Microenvironment Models : Use 3D spheroids or patient-derived xenografts (PDX) to mimic physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.